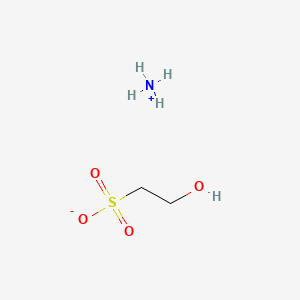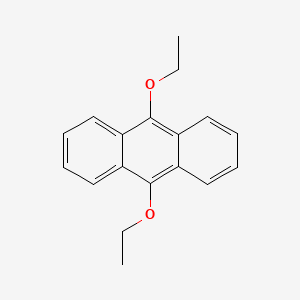
9,10-Diethoxyanthracene
Overview
Description
9,10-Diethoxyanthracene is an organic compound with the molecular formula C18H18O2. It is a derivative of anthracene, where two ethoxy groups are attached at the 9 and 10 positions of the anthracene ring. This compound is known for its applications in photochemistry and material science due to its unique electronic properties .
Mechanism of Action
Target of Action
The primary target of 9,10-Diethoxyanthracene is diaryl iodonium salts . It acts as a photo sensitizing agent for these salts .
Mode of Action
This compound interacts with its targets by absorbing UV light and transferring energy to photoinitiators that absorb at lower wavelengths . This energy transfer can then produce free radical species . These free radicals are then able to initiate polymerization .
Biochemical Pathways
The affected pathway involves the generation of free radicals that can initiate polymerization . The downstream effect of this is the curing of materials under UV-LED light . This makes this compound useful in applications such as the preparation of polymetallic complexes through selective pi-coordination .
Pharmacokinetics
It is known that the compound is soluble in toluene , which could potentially impact its bioavailability.
Result of Action
The molecular effect of this compound’s action is the generation of free radicals . On a cellular level, these radicals can initiate polymerization, leading to the curing of materials under UV-LED light .
Action Environment
Environmental factors such as the presence of UV-LED light and the type of photoinitiators present can influence the action, efficacy, and stability of this compound . , making it an effective photosensitizing agent in this specific environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diethoxyanthracene typically involves the ethoxylation of anthracene. One common method is the reaction of anthracene with ethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale ethoxylation reactions using similar reagents and conditions as in laboratory synthesis. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Reduction: This compound can be reduced using common reducing agents such as lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Diphenyliodonium salts in acetonitrile or reverse micelle solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Various oxidized anthracene derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
9,10-Diethoxyanthracene has several applications in scientific research:
Photochemistry: It acts as a photosensitizing agent for diaryl iodonium salts and is used in the preparation of polymetallic complexes through selective pi-coordination.
Material Science: Utilized in the synthesis of inorganic films activated by visible light-emitting diodes (LEDs).
Biology and Medicine:
Comparison with Similar Compounds
9,10-Dibromoanthracene: A derivative with bromine atoms at the 9 and 10 positions, known for its use in organic synthesis and material science.
9,10-Dithioanthracene: Contains thiol groups at the 9 and 10 positions, used in surface chemistry and nanotechnology.
9,10-Dibutoxyanthracene: Similar to 9,10-Diethoxyanthracene but with butoxy groups, used in UV-LED curing applications.
Uniqueness: this compound is unique due to its specific ethoxy substitution, which imparts distinct electronic properties and makes it particularly effective as a photosensitizer and in the formation of polymetallic complexes. Its solubility in toluene and compatibility with various photochemical processes further distinguish it from other anthracene derivatives .
Properties
IUPAC Name |
9,10-diethoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNKQJAJXSUJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071757 | |
| Record name | Anthracene, 9,10-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68818-86-0 | |
| Record name | 9,10-Diethoxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68818-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Diethoxyanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9,10-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthracene, 9,10-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-diethoxyanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIETHOXYANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6QQU7MM9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9,10-diethoxyanthracene function as a photosensitizer in cationic photopolymerizations?
A: this compound (DEA) acts as a visible light photosensitizer for diaryliodonium salts like (p‐octyloxy)phenyliodonium hexafluoroantimonate (OPPI). While OPPI can directly initiate the photopolymerization of cycloaliphatic epoxide resins upon UV irradiation, the use of DEA allows for activation at more practical visible wavelengths. This sensitization likely involves electron transfer processes between excited DEA and OPPI, ultimately generating reactive species that initiate polymerization. []
Q2: What unique reactivity does the this compound radical cation exhibit?
A: Studies have shown that the this compound radical cation undergoes rapid dealkylation. This process involves the cleavage of an ethyl group from the ethoxy substituents, significantly impacting the molecule's reactivity and subsequent reaction pathways. [, ]
Q3: How does solvent environment influence the photochemical behavior of this compound?
A: The photooxidation mechanism of DEA with diphenyliodonium salts differs significantly between homogeneous acetonitrile solution and heptane/AOT/water reverse micelles. In acetonitrile, electron transfer occurs from the singlet excited state of DEA. Conversely, within the reverse micelle environment, intersystem crossing to the triplet state of DEA precedes the electron transfer event. This highlights the significant role of the surrounding media on the photochemical pathways and reactivity of DEA. [, ]
Q4: Are there any applications of this compound in surface chemistry and materials science?
A: Researchers have utilized DEA as a redox mediator in studying charge transport processes within self-assembled monolayers (SAMs). Specifically, DEA was employed in Scanning Electrochemical Microscopy (SECM) to investigate electron transfer kinetics in anthracene-appended receptor monolayers bound to silicon surfaces. This showcases the potential of DEA as a probe molecule in surface-bound molecular electronics. []
Q5: Can you elaborate on the use of this compound in polymer synthesis?
A: DEA derivatives, specifically p-nitrobenzyl this compound-2-sulfonate, have been incorporated into polymer films as photoacid generators. Upon irradiation, this compound generates sulfonic acid, enabling controlled thermal deesterification of the polymer at lower temperatures. This methodology allows for the precise manipulation of polymer properties through photochemical means. []
Q6: How does this compound contribute to the development of deep-UV resists for lithography?
A: Poly(p-trimethylsilyloxystyrene) combined with p-nitrobenzyl this compound-2-sulfonate forms a novel deep-UV resist suitable for KrF excimer laser lithography. This resist demonstrates high resolution capability, etching resistance, and compatibility with conventional developers, making it a promising material for advanced lithographic applications. []
Q7: Has this compound been utilized in electrochemical studies?
A: Electrochemical methoxylation of DEA in methanol-KOH solution yields a mixture of cis- and trans-isomers of 9,10-diethoxy-9,10-dimethoxy-9,10-dihydroanthracene. This reaction, studied using NMR spectroscopy, demonstrates the potential for electrochemical methods to generate diverse anthracene derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



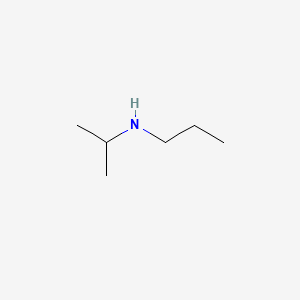

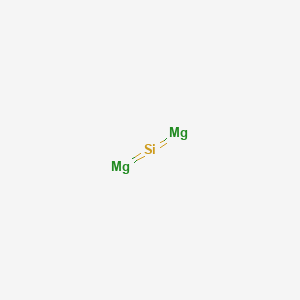

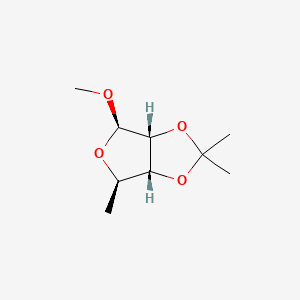

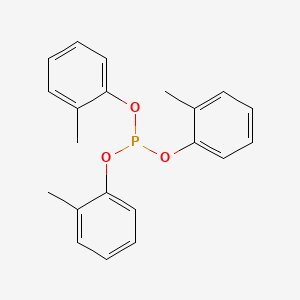


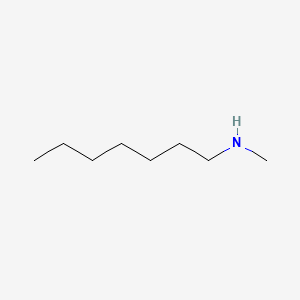
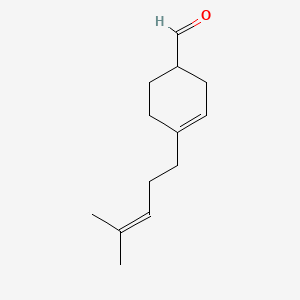
![Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate](/img/structure/B1583653.png)
